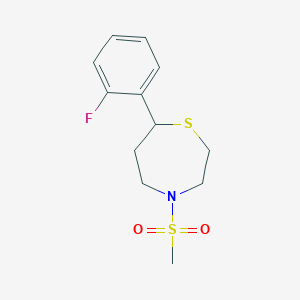![molecular formula C25H19ClN2O4S B2376333 Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate CAS No. 422273-76-5](/img/structure/B2376333.png)
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a bicyclic compound made of two fused six-membered rings, a benzene ring and a pyrimidine ring. The quinazoline core is substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, a phenacylsulfanyl group, and a carboxylate ester group . These functional groups could potentially engage in various chemical reactions .
Chemical Reactions Analysis
Quinazolines and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in condensation reactions, and undergo electrophilic and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers would all influence its properties .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. They synthesized a series of compounds with antibacterial and antifungal activities, highlighting the versatility of quinazoline derivatives in antimicrobial research (Desai, Shihora, & Moradia, 2007).
Myorelaxant Activity
- Research on hexahydroquinoline derivatives, including methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates, demonstrated their potential myorelaxant and potassium channel opening activities. This indicates the compound's utility in studies related to muscle relaxation and neuromuscular disorders (Gündüz et al., 2008).
Antimicrobial Agents
- A series of quinazolinone and 4-thiazolidinone derivatives were synthesized and screened for their antibacterial and antifungal activities, showing the compound's relevance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Cocrystal Formation
- A study on the cocrystal formation of diastereoisomers of 1,4-dihydropyridine derivatives, including similar methyl quinoline carboxylates, revealed insights into their crystallographic properties. This is significant for understanding the physical and chemical properties of these compounds (Linden et al., 2006).
Molecular and Crystal Structures
- Research on methyl tetrahydroquinoline carboxylates, structurally related to the compound , showed the synthesis and structural analysis of these compounds, contributing to the understanding of their chemical structure (Rudenko et al., 2013).
Optoelectronic and Charge Transport Properties
- A study explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives. This type of research highlights the potential application of these compounds in materials science, particularly in the development of new electronic materials (Irfan et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate are currently unknown. This compound may interact with multiple receptors or enzymes, similar to many indole derivatives .
Mode of Action
This could involve binding to the active sites of enzymes or receptors, altering their function .
Biochemical Pathways
Indole derivatives, which this compound may resemble, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in mice .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4S/c1-32-24(31)18-9-12-20-21(13-18)27-25(33-15-22(29)17-5-3-2-4-6-17)28(23(20)30)14-16-7-10-19(26)11-8-16/h2-13H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSRGZMNYPBZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

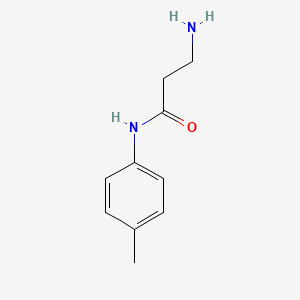
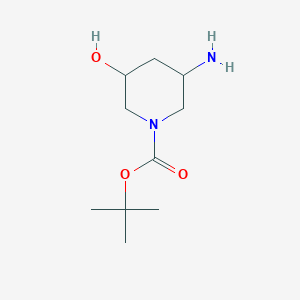
![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)
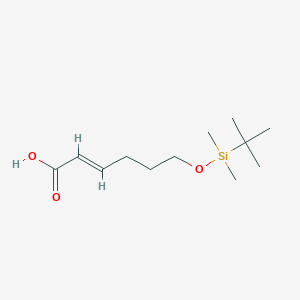
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)
![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)
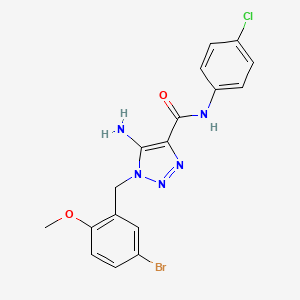

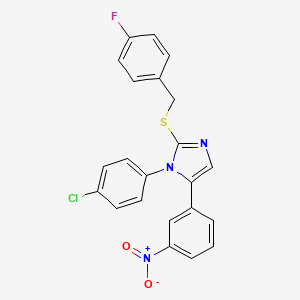
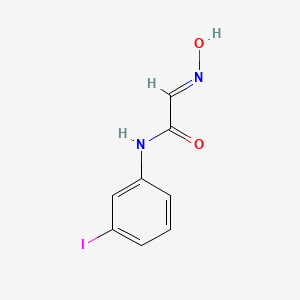
![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)
